molecular formula C22H44O2 B046410 Ethyl arachidate CAS No. 18281-05-5

Ethyl arachidate

Cat. No. B046410
CAS RN: 18281-05-5
M. Wt: 340.6 g/mol
InChI Key: YBKSMWBLSBAFBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl arachidate and its derivatives has been explored through multiple methodologies. Notably, a method involving Grignard coupling of methanesulfonyl ester with nonadiynoic acids, followed by Lindlar reduction and esterification, yields deuteriated ethyl arachidonate and ethyl dihomo-gamma-linolenate. These compounds were thoroughly characterized using nuclear magnetic resonance and mass spectral analysis (Luthria & Sprecher, 1993).

Molecular Structure Analysis

Research into the molecular structure of ethyl arachidate and related compounds has provided significant insights. For instance, the orientation of arachidate chains in Langmuir-Blodgett monolayers on Si(111) was determined using the near-edge x-ray-absorption fine-structure technique, revealing that Cd-arachidate chains are aligned along the surface normal, while Ca arachidate exhibits a tilt relative to Cd arachidate. This finding elucidates the impact of terminal carboxylate group bonding geometry and lateral chain interlocking on molecular orientation (Outka et al., 1987).

Chemical Reactions and Properties

Ethyl arachidonate's role in biological systems, particularly its conversion to bioactive lipid mediators through oxygenation by enzymes such as lipoxygenases, cyclooxygenases, and cytochrome P450s, highlights its chemical reactivity. The primary products of these reactions include hydroperoxyeicosatetraenoic acids (HpETEs) and hydroxyeicosatetraenoic acids (HETEs), with subsequent formation of oxoeicosatetraenoic acids (oxo-ETEs) through various enzymatic actions. These compounds, especially 5-oxo-ETE, 5S-HETE, 12S-HETE, and 15S-HETE, play critical roles in physiological processes, including inflammation and tumor proliferation, mediated by specific receptors and signaling pathways (Powell & Rokach, 2015).

Physical Properties Analysis

The study of ethyl arachidate's physical properties, such as its assembly in monolayers and multilayers on various substrates, has provided valuable information regarding its interaction with different materials. Investigations using techniques like grazing incidence x-ray reflection/diffraction have shown well-ordered layered structures of Cd-arachidate multilayers on glass and silicon substrates, with differences in bilayer spacing indicative of molecular orientation variations. These studies contribute to understanding the physical behavior of ethyl arachidate in nanostructured assemblies (Vitta, Metzger, & Major, 1999).

Chemical Properties Analysis

The chemical properties of ethyl arachidate, particularly its metabolism and interaction with enzymes, have been the subject of extensive research. For example, the metabolism of arachidonic acid in polymorphonuclear leukocytes has led to the identification of novel hydroxylated compounds, shedding light on the complex pathways involved in the production of bioactive metabolites from ethyl arachidate and its precursors. Such studies are crucial for understanding the physiological and pathological roles of these compounds (Borgeat & Samuelsson, 1979).

Scientific Research Applications

  • Medicinal Properties:

    • Ethyl arachidate from propolis has acute and chronic anti-inflammatory properties and central analgesic properties, supporting its traditional use for pain treatment (Sokeng et al., 2020).
  • Biochemistry:

    • Oral administration of ethyl arachidonate can augment prostaglandin biosynthesis and function in humans, showing its potential in biochemical applications (Seyberth et al., 1975).
    • Ethyl arachidonate is the predominant fatty acid ethyl ester in the brains of alcohol-intoxicated subjects at autopsy, representing a significant portion of total FAEE (Refaai et al., 2003).
  • Agriculture:

    • Ethyl arachidate derived from Mortierella hygrophila significantly increases plant resistance to phytopathogens and enhances plant yield, indicating its agricultural benefits (Eroshin & Dedyukhina, 2002).
  • Forensic Science:

    • Liver and adipose tissue fatty acid ethyl esters (FAEEs), including ethyl arachidonate, can serve as postmortem markers of premortem ethanol intake when no blood sample is available (Refaai et al., 2002).
  • Material Science:

    • The characterization of arachidate Langmuir−Blodgett films by variable energy positron beams reveals their chemical composition and behavior in a vacuum, suggesting its application in material sciences (Marek et al., 1999).

properties

IUPAC Name

ethyl icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKSMWBLSBAFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171335
Record name Ethyl arachidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl arachidate

CAS RN

18281-05-5
Record name Ethyl eicosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18281-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl arachidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl arachidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL ARACHIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKI20ZX76X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
MJ Pratas, S Freitas, MB Oliveira… - Journal of Chemical & …, 2011 - ACS Publications
… methyl palmitoleate, methyl linolenate, methyl arachidate, methyl gadoleate, methyl behenate, methyl erucate, methyl lignocerate, ethyl linoleate, ethyl linolenate, and ethyl arachidate, …
Number of citations: 155 pubs.acs.org
NK Adam, JWW Dyer - Journal of the Chemical Society, Transactions, 1925 - pubs.rsc.org
… Ethyl arachidate, prepared similarly, and crystallised to constant melting point, melted at 41.542-6". Preparation of Long-chain Arnicles.-Fileti and Ponzio's method of adding a solution …
Number of citations: 10 pubs.rsc.org
L Acevedo, E Martínez, P Castañeda… - Planta …, 2000 - thieme-connect.com
Bioassay-guided fractionation of a crude extract of the stem bark of Buddleja cordata subsp. cordata with significant antimycobacterial activity led to the isolation of a mixture composed …
Number of citations: 48 www.thieme-connect.com
SD Sokeng, E Talla, P Sakava… - BioMed Research …, 2020 - hindawi.com
… , COSY, HSQC, and HMBC spectral data, compared with those of the literature [9, 10], makes it possible to give to the made-up PEN4, the structure which is that of the ethyl arachidate …
Number of citations: 14 www.hindawi.com
T Ahmed, FCF Liu, C He, AZ Abbasi, P Cai… - Pharmaceutical …, 2021 - Springer
… Among various lipids studied, ethyl arachidate (EA) was found to provide excellent nanoparticle properties eg, size, polydispersity index (PDI), zeta potential, encapsulation efficiency, …
Number of citations: 10 link.springer.com
C He, P Cai, J Li, T Zhang, L Lin, AZ Abbasi… - Journal of Controlled …, 2017 - Elsevier
… In a typical experiment, 12 mg of ethyl arachidate was added to a 15 mL conical tube, with or without addition of Nile Red (20 μL of 5 mg/mL stock in CHCl 3 ), and heated to 80 C. Fifty …
Number of citations: 92 www.sciencedirect.com
F Roze, P Pignat, O Ferreira, SP Pinho, JN Jaubert… - Fuel, 2021 - Elsevier
The aim of this paper is to bring valuable phase equilibria information for the design and operation of biolubricant and related biofuel product processes. As a result, Vapor-Liquid …
Number of citations: 2 www.sciencedirect.com
A Osmont, L Catoire, I Gökalp - International Journal of …, 2007 - Wiley Online Library
This paper deals with the gas‐phase thermodynamic properties of methyl ester and ethyl ester of vegetable oils (fatty acid methyl esters and fatty acid ethyl esters respectively) present …
Number of citations: 72 onlinelibrary.wiley.com
MA Amini, T Ahmed, FCF Liu, AZ Abbasi… - Expert opinion on …, 2021 - Taylor & Francis
… In contrast, the size and shape of PLN prepared using other lipids (eg, stearic acid and ethyl arachidate) remained stable for 48 h in Tris buffer pH 7.4 (Figure 1A and SI Figure S2). …
Number of citations: 9 www.tandfonline.com
W Niu, E Knight, Q Xia, BD McGarvey - Journal of Chromatography A, 2014 - Elsevier
Since retention times of compounds in GC–MS chromatograms always vary slightly from chromatogram to chromatogram, it is necessary to align chromatograms before comparing them …
Number of citations: 55 www.sciencedirect.com

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